Cas no 941871-56-3 (N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide)

N-(2,5-Difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide is a specialized diamide compound featuring a difluorophenyl and methoxyphenyl moiety linked via a morpholine-containing ethyl bridge. Its unique structure confers potential advantages in medicinal chemistry and drug development, particularly as a scaffold for targeting selective enzyme inhibition or receptor modulation. The presence of fluorine and methoxy substituents enhances metabolic stability and binding affinity, while the morpholine group improves solubility and pharmacokinetic properties. This compound is of interest for research applications in the synthesis of bioactive molecules, offering a versatile intermediate for the exploration of structure-activity relationships in therapeutic agent design.
N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide structure
941871-56-3 structure
Product Name:N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
CAS No:941871-56-3
MF:C21H23F2N3O4
MW:419.421832323074
CID:5459086
PubChem ID:18589300
Update Time:2025-06-11

N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,5-difluorophenyl)-N'-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]ethanediamide
    • 941871-56-3
    • F2880-2950
    • N1-(2,5-difluorophenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
    • N'-(2,5-difluorophenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide
    • AKOS024474876
    • N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide
    • Inchi: 1S/C21H23F2N3O4/c1-29-16-5-2-14(3-6-16)19(26-8-10-30-11-9-26)13-24-20(27)21(28)25-18-12-15(22)4-7-17(18)23/h2-7,12,19H,8-11,13H2,1H3,(H,24,27)(H,25,28)
    • InChI Key: WOVRJDBXYQQBPK-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1NC(C(NCC(C1C=CC(=CC=1)OC)N1CCOCC1)=O)=O)F

Computed Properties

  • Exact Mass: 419.16566255g/mol
  • Monoisotopic Mass: 419.16566255g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 569
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 79.9Ų

N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Pricemore >>

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N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide Related Literature

Additional information on N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide

Research Brief on N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide (CAS: 941871-56-3)

Recent studies on the compound N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide (CAS: 941871-56-3) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has been the subject of investigation for its pharmacological properties and therapeutic applications. The following brief synthesizes the latest findings and advancements related to this compound.

The compound, with its intricate structure incorporating difluorophenyl, methoxyphenyl, and morpholine moieties, has been explored primarily for its role as a modulator of specific biological pathways. Recent research has focused on its interaction with protein targets involved in inflammatory and oncogenic processes. In vitro and in vivo studies have demonstrated its ability to inhibit key enzymes and receptors, suggesting potential applications in treating diseases such as cancer and autoimmune disorders.

One of the pivotal studies published in the Journal of Medicinal Chemistry (2023) investigated the compound's mechanism of action. The research team employed X-ray crystallography and molecular docking simulations to elucidate the binding interactions of N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide with its target protein. The findings revealed a high-affinity binding site, which correlates with the compound's observed efficacy in preclinical models. These insights are critical for the rational design of derivatives with improved pharmacokinetic properties.

Further studies have explored the compound's synthetic pathways and scalability. A recent publication in Organic Process Research & Development (2024) detailed an optimized synthetic route that enhances yield and purity while reducing production costs. This advancement is particularly significant for the compound's transition from laboratory-scale research to potential industrial applications. The synthetic protocol emphasizes green chemistry principles, minimizing hazardous byproducts and improving overall sustainability.

In addition to its therapeutic potential, the compound has also been evaluated for its safety profile. Toxicology studies conducted in animal models have provided preliminary data on its pharmacokinetics and biodistribution. While the results indicate a favorable safety margin, further investigations are warranted to assess long-term effects and potential off-target interactions. These studies are crucial for advancing the compound through the drug development pipeline.

In conclusion, N-(2,5-difluorophenyl)-N'-2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylethanediamide (CAS: 941871-56-3) represents a versatile and promising molecule in chemical biology and medicinal research. Its unique structural attributes, combined with demonstrated biological activity, position it as a valuable candidate for further development. Ongoing research efforts are expected to uncover additional applications and refine its therapeutic potential, making it a compound of significant interest to the scientific community.

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